3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid
Description
Properties
CAS No. |
915402-00-5 |
|---|---|
Molecular Formula |
C8H8BF3O2S |
Molecular Weight |
236.02 g/mol |
IUPAC Name |
[3-(2,2,2-trifluoroethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O2S/c10-8(11,12)5-15-7-3-1-2-6(4-7)9(13)14/h1-4,13-14H,5H2 |
InChI Key |
ORNQEDKTMCJEHC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)SCC(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid typically involves the introduction of the trifluoroethylthio group to a benzene ring followed by the formation of the boronic acid group. One common method involves the reaction of a trifluoroethylthiol with a halogenated benzene derivative under suitable conditions to form the trifluoroethylthio-benzene intermediate. This intermediate is then subjected to borylation reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The trifluoroethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The trifluoroethylthio group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
While there isn't information available within the provided search results that focuses solely on the applications of "3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid", the search results do provide information about related compounds and applications of boronic acids and trifluoroethyl groups in scientific research.
Boronic Acids in general
Boronic acids are utilized broadly in organic reactions, the creation of carbohydrate sensors, and as possible medicinal drugs . Boronic acid is a commonly used recognition moiety in bioorganic chemistry for designing and synthesizing sensors for carbohydrates, amino acids, amino alcohols, cyanides, fluoride, and α-hydroxy acids . In medicinal chemistry, boronic acids are important in preparing inhibitors of hydrolytic enzymes, boron neutron capture therapy (BNCT), quorum sensing inhibition, antifungal agent development, and the inhibition of other enzymes . Bortezomib is an FDA-approved anticancer agent among all biologically active boronic acids . In chemical biology, boronic acids are used in the detection and sensing of peroxides, recognition and sensing of the tetraserine motif in protein, and the development of new MRI contrast agents .
Use of Boronic Acid-Modified TTP Analogs
Boronic acid-modified TTP analogs have been created for use in DNA aptamer selection and other applications, such as incorporating a naphthalenylboronic acid (NB) into TTP to create NB-TTP . NB-TTP exhibits unique fluorescent properties upon sugar binding, which are preserved after DNA incorporation . The fluorescence intensity of NB-TTP increases upon the addition of a model sugar, such as D-fructose .
Trifluoroethylthiolation of Arylboronic Acids
Arylboronic acids can undergo copper-catalyzed radical trifluoroethylthiolation with PhSO2CH2CF3 to insert a trifluoroethylthio moiety and produce various substituted aryl 2,2,2-trifluoroethyl thioethers . A wide range of aryl boronic acids with different substitution patterns can be produced in moderate to high yields using this reaction . Both electron-donating and electron-withdrawing groups are tolerated under these conditions, and the corresponding products can be obtained .
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoroethylthio group can also modulate the electronic properties of the compound, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Electronic and Steric Effects
The trifluoroethylthio group imparts moderate electron-withdrawing effects due to sulfur’s electronegativity and the inductive effect of CF₃. This contrasts with stronger electron-withdrawing groups (e.g., -CF₃ in 2-fluoro-3-(trifluoromethyl)benzeneboronic acid ) or weaker effects from alkyl groups (e.g., -CH₃ in 3-fluoro-2-methylphenylboronic acid ).
| Compound | Substituent | Electronic Effect | Lipophilicity (π) |
|---|---|---|---|
| 3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid | -S-CH₂CF₃ | Moderate EWG | High |
| 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid | -CF₃, -F | Strong EWG | Very High |
| 3-Fluoro-2-methylphenylboronic acid | -F, -CH₃ | Mixed (EWG + EWG/EDG) | Moderate |
| 5-Fluoro-2-(trifluoroethoxy)phenylboronic acid | -O-CH₂CF₃ | Strong EWG (oxygen) | Moderate |
| 3-(Trifluoroacetamido)benzeneboronic acid | -NHCOCF₃ | Strong EWG (amide) | Moderate |
Key Observations :
Stability and Functionalization
- Protodeboronation Resistance : EWGs stabilize boronic acids against protodeboronation. The trifluoroethylthio group offers moderate stabilization, outperforming alkyl groups but less effectively than -CF₃ .
- Post-Synthetic Modification : The thioether group allows oxidation to sulfones or nucleophilic substitution, a versatility absent in perfluoroalkyl or amide derivatives .
Case Study: Comparison with 3-(3-Morpholinylpropyl)benzeneboronic Acid
3-[3-(Morpholin-4-yl)propyl]benzeneboronic acid () introduces a morpholine group, enhancing water solubility and enabling pH-dependent coordination. Unlike the trifluoroethylthio analog, its applications lie in dynamic covalent chemistry and organometallic catalysis rather than biological systems .
Biological Activity
3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its synthesis, properties, and biological activity, focusing on its mechanisms of action and efficacy against various pathogens and cancer cell lines.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of boronic acid derivatives with trifluoroethyl thio compounds. The resulting compound is characterized by its high acidity and unique structural features that enhance its biological activity.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 238.21 g/mol |
| Molecular Formula | C₉H₈F₃O₂S |
| pKa | Approx. 8.5 |
| Solubility | Soluble in DMSO and water |
Antimicrobial Activity
Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains and fungi.
- Mechanism of Action : The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other benzoxaborole derivatives. This inhibition disrupts protein synthesis in microorganisms, leading to their death .
- Efficacy : In vitro studies have demonstrated moderate to high antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics like AN2690 (Tavaborole) . Additionally, antifungal activity has been noted against Candida albicans and Aspergillus niger.
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Bacillus cereus | 10 |
| Candida albicans | 25 |
| Aspergillus niger | 20 |
Case Studies
- Antibacterial Study : A study conducted on the antibacterial properties of various boronic acids included this compound. The results indicated superior antibacterial activity compared to other tested compounds with similar structures .
- Antifungal Activity : In a comparative study of antifungal agents, this compound showed promising results against common fungal pathogens. The research demonstrated that the compound's structural features contributed to its enhanced binding affinity to target enzymes in fungi .
Q & A
Q. What are the recommended synthetic routes for 3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example:
- React 3-bromobenzeneboronic acid with 2,2,2-trifluoroethanethiol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Monitor reaction progress by TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and confirm structure via ¹H NMR (δ 7.4–8.1 ppm for aromatic protons, δ 3.2–3.5 ppm for -SCH₂CF₃) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; purity ≥95% is acceptable for most reactions .
- Structural Confirmation :
- ¹H/¹³C NMR: Look for characteristic peaks (e.g., boronic acid B-OH at δ 6–8 ppm in ¹¹B NMR).
- FTIR: Confirm B-O (1340–1310 cm⁻¹) and C-S (700–600 cm⁻¹) stretches .
- Elemental Analysis: Match calculated vs. observed C, H, B, and S percentages .
Advanced Research Questions
Q. How does the trifluoroethylthio substituent affect Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer : The electron-withdrawing -SCH₂CF₃ group reduces electron density at the boron center, potentially slowing transmetalation. Mitigation strategies include:
- Using stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) to enhance boronate formation .
- Optimizing Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligands (XPhos, SPhos) to stabilize the transition state .
- Example protocol: React with 4-bromoacetophenone (1.2 eq) in toluene/EtOH/H₂O (3:1:1) at 90°C for 24 hours. Isolate biaryl product via extraction (EtOAc) and column purification .
Q. How to resolve contradictions in catalytic activity when using this compound in aqueous media?
- Methodological Answer : Discrepancies may arise from hydrolysis of the boronic acid or thioether oxidation. Solutions:
- Stability Testing : Monitor boronic acid integrity via ¹H NMR after 24 hours in H₂O/DMSO (4:1).
- Add Antioxidants : Include 1–2 mol% BHT to inhibit -SCH₂CF₃ oxidation .
- Alternative Solvents : Use THF/H₂O mixtures instead of purely aqueous systems to reduce hydrolysis .
Q. What are the optimal storage conditions to prevent decomposition?
- Methodological Answer :
- Store at 0–6°C under inert gas (Ar/N₂) in amber vials to minimize oxidation of the thioether group .
- Conduct accelerated stability studies: After 6 months at -20°C, check purity via HPLC. Degradation >5% warrants reformulation with desiccants (e.g., molecular sieves) .
Q. How to leverage this compound in synthesizing fluorinated bioactive molecules?
- Methodological Answer :
- Case Study : Couple with 5-bromo-2-aminopyridine to create a trifluoromethylthio-containing kinase inhibitor precursor. Use Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ in dioxane/H₂O (4:1) at 100°C .
- Analytical Focus : Characterize fluorinated products via ¹⁹F NMR (δ -60 to -70 ppm for CF₃) and LC-MS to confirm molecular weight .
Contradiction Analysis & Troubleshooting
Q. Why might coupling yields drop when scaling reactions from mg to gram quantities?
- Methodological Answer :
- Oxygen Sensitivity : At larger scales, inefficient degassing increases boronic acid oxidation. Use Schlenk-line techniques or freeze-pump-thaw cycles .
- Heat Distribution : Ensure uniform heating (e.g., oil bath instead of block heater) to prevent localized overheating and side reactions .
- Byproduct Identification : Perform GC-MS to detect homocoupling byproducts (e.g., biaryl from boronic acid dimerization); reduce via slow reagent addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
